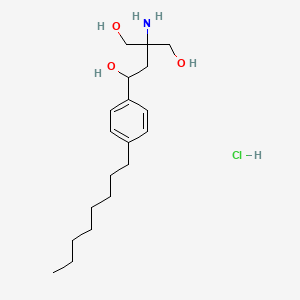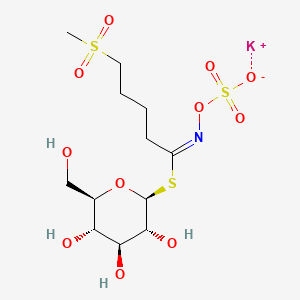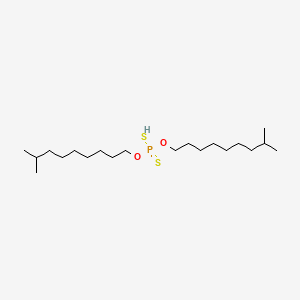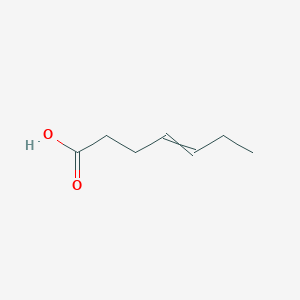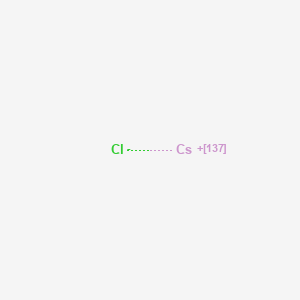
(~137~Cs)Caesium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caesium chloride: is an inorganic compound with the formula CsCl. It is a colorless salt that is highly soluble in water and is an important source of caesium ions in various applications. When enriched with the radioactive isotope caesium-137, it becomes caesium-137 chloride ((~137~Cs)Caesium chloride), which is used in nuclear medicine and other scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Caesium chloride can be synthesized by reacting caesium hydroxide or caesium carbonate with hydrochloric acid. The resulting salt is then purified by recrystallization . The reaction can be represented as:
Cs2CO3+2HCl→2CsCl+H2O+CO2
Industrial Production Methods: Caesium chloride is produced industrially from the mineral pollucite, which contains caesium. The mineral is first crushed and then treated with hydrochloric acid to extract caesium chloride. The solution is then evaporated to obtain the solid salt .
Analyse Chemischer Reaktionen
Types of Reactions: Caesium chloride undergoes various chemical reactions, including:
Oxidation: Caesium chloride can be oxidized to form caesium oxide.
Reduction: It can be reduced to elemental caesium.
Substitution: Caesium chloride can participate in substitution reactions to form other caesium compounds.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Requires a reducing agent such as hydrogen or a metal.
Substitution: Involves reagents like halogens or other anions.
Major Products:
Oxidation: Caesium oxide (Cs_2O)
Reduction: Elemental caesium (Cs)
Substitution: Caesium fluoride (CsF), caesium bromide (CsBr), caesium iodide (CsI).
Wissenschaftliche Forschungsanwendungen
Chemistry: Caesium chloride is used as a reagent in analytical chemistry to identify ions by the color and morphology of the precipitate .
Biology: It is widely used in isopycnic centrifugation for separating various types of DNA based on their density .
Medicine: Radioactive caesium-137 chloride is used in nuclear medicine for the treatment of cancer and the diagnosis of myocardial infarction .
Industry: Caesium chloride is used in the preparation of electrically conducting glasses and in the production of caesium metal .
Wirkmechanismus
Caesium chloride exerts its effects by dissociating into caesium and chloride ions in solution. The caesium ions can replace potassium ions in biological systems, affecting cellular processes such as enzyme activity and membrane potential . In nuclear medicine, the radioactive decay of caesium-137 emits gamma radiation, which is used to target and destroy cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Caesium fluoride (CsF)
- Caesium bromide (CsBr)
- Caesium iodide (CsI)
- Sodium chloride (NaCl)
- Potassium chloride (KCl)
Comparison: Caesium chloride is unique due to its high solubility in water and its use in isopycnic centrifugation. Unlike sodium chloride and potassium chloride, caesium chloride has a higher density and forms a different crystal structure (primitive cubic lattice) compared to the face-centered cubic lattice of sodium chloride . Additionally, the radioactive isotope caesium-137 chloride has specific applications in nuclear medicine that are not shared by the other compounds .
Eigenschaften
CAS-Nummer |
20334-19-4 |
|---|---|
Molekularformel |
ClCs |
Molekulargewicht |
172.36 g/mol |
IUPAC-Name |
cesium-137(1+);chloride |
InChI |
InChI=1S/ClH.Cs/h1H;/q;+1/p-1/i;1+4 |
InChI-Schlüssel |
AIYUHDOJVYHVIT-TUDVEANBSA-M |
Isomerische SMILES |
[Cl-].[137Cs+] |
Kanonische SMILES |
[Cl-].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


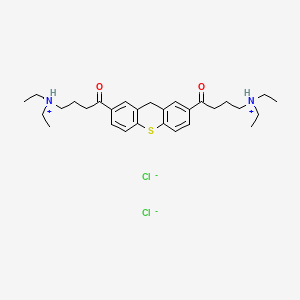

![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)

